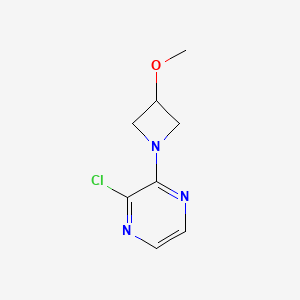![molecular formula C8H14N2O2 B1476655 2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one CAS No. 2097955-14-9](/img/structure/B1476655.png)
2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one
説明
3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential as bioisosteres, which are compounds that can mimic the properties of other compounds in biological systems . They have been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .
Synthesis Analysis
A general approach to synthesizing 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
3-Azabicyclo[3.1.1]heptanes have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties to meta-substituted benzenes . This similarity is why they have been proposed as bioisosteres .Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .Physical and Chemical Properties Analysis
3-Azabicyclo[3.1.1]heptanes have similar physicochemical properties to meta-substituted benzenes . When incorporated into the structure of Rupatidine, the metabolic stability in human liver microsomes dramatically increased .科学的研究の応用
Synthesis and Chemical Properties
Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) demonstrated the synthesis of tris- and monoprotected derivatives with a 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002).
Rearrangement in Sulfuric Acid : Agafontsev and Tkachev (2005) reported that the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes in sulfuric acid leads to 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives (Agafontsev & Tkachev, 2005).
Medical and Biological Applications
Cysteine Proteases Inhibitors : Zhou et al. (2002) designed and synthesized 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives as inhibitors for cysteine proteases cathepsins B, L, K, and S, with one compound showing excellent inhibition activity (Zhou et al., 2002).
Antitumor Activity : Singh and Micetich (2003) reported on a series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives with varying degrees of antitumor activity. Some derivatives showed strong cytotoxicity against certain cancer cell lines (Singh & Micetich, 2003).
Chemical Synthesis and Drug Design
Bicyclic Tetrahydrofuran-Fused β-Lactams : Mollet et al. (2012) showed the synthesis of bicyclic tetrahydrofuran-fused β-lactams, which could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This methodology is significant for drug design (Mollet, D’hooghe, & Kimpe, 2012).
Aminohydroxylations for Stereoselectivity : Allemann and Vogel (1991) achieved highly stereoselective aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, important for creating protected forms of certain bicyclic compounds (Allemann & Vogel, 1991).
将来の方向性
The future directions for the study of 3-azabicyclo[3.1.1]heptanes could involve further exploration of their potential as bioisosteres . Additionally, more strategies for their synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents, could be developed .
作用機序
Target of Action
The primary target of 2-Amino-1-(3-oxa-6-azabicyclo[31It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors in the nervous system .
Mode of Action
The exact mode of action of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-1-(3-oxa-6-azabicyclo[31Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-1-(3-oxa-6-azabicyclo[31It is noted that this compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have comparable pharmacokinetic properties to morpholine, which is known to be well absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-(3-oxa-6-azabicyclo[31Given its structural similarity to tropane alkaloids , it may exert similar effects, which include modulation of neurotransmitter activity and potential impacts on cellular signaling pathways .
特性
IUPAC Name |
2-amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(9)8(11)10-6-2-7(10)4-12-3-6/h5-7H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOQLGAOYNQAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CC1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)





